
Methyl 3-fluoro-5-trifluoromethyl-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-fluoro-5-trifluoromethyl-phenylacetate is an organic compound with the molecular formula C10H8F4O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with both a fluoro and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-5-trifluoromethyl-phenylacetate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it suitable for the synthesis of various substituted aromatic compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-fluoro-5-trifluoromethyl-phenylacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The aromatic ring can participate in various coupling reactions, such as Heck and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetates, while oxidation and reduction reactions can produce alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 3-fluoro-5-trifluoromethyl-phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of methyl 3-fluoro-5-trifluoromethyl-phenylacetate involves its interaction with various molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-trifluoromethyl-phenylacetate
- Methyl 3-fluoro-phenylacetate
- Methyl 5-trifluoromethyl-phenylacetate
Uniqueness
Methyl 3-fluoro-5-trifluoromethyl-phenylacetate is unique due to the presence of both fluoro and trifluoromethyl groups on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications. The dual substitution can enhance its reactivity and binding affinity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H8F4O2 |
|---|---|
Peso molecular |
236.16 g/mol |
Nombre IUPAC |
methyl 2-[3-fluoro-5-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H8F4O2/c1-16-9(15)4-6-2-7(10(12,13)14)5-8(11)3-6/h2-3,5H,4H2,1H3 |
Clave InChI |
HNRXDFYESBNTET-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=CC(=C1)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



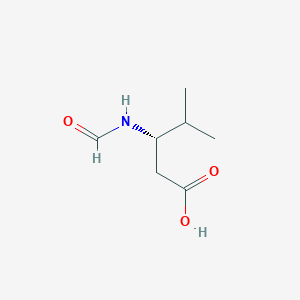
![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
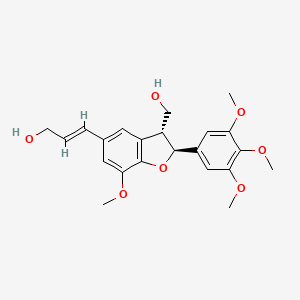
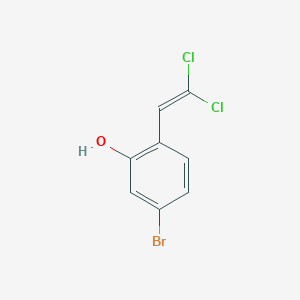

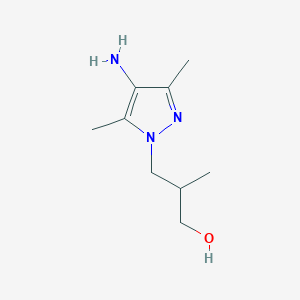
![4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid](/img/structure/B13063023.png)
![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B13063032.png)
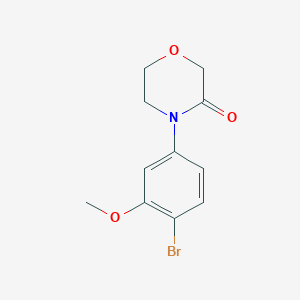

![Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)

